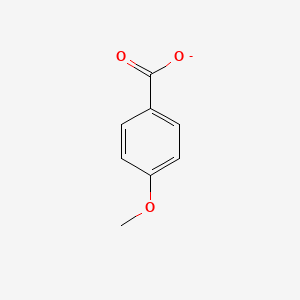

4-Methoxybenzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide on the Crystal Structure Analysis of 4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-methoxybenzoic acid, also known as p-anisic acid. A thorough understanding of the solid-state properties of this compound is crucial for its application as a key intermediate in the pharmaceutical, cosmetic, and fragrance industries. This document outlines its crystallographic data, experimental protocols for its synthesis and characterization, and its interaction with a key biological signaling pathway.

Introduction to 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is a white crystalline solid, a derivative of benzoic acid with a methoxy group at the para position. It is sparingly soluble in water but soluble in various organic solvents. Its antiseptic properties have led to its use as a preservative. In the pharmaceutical industry, it serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The solid-state structure of an API or intermediate profoundly influences its physicochemical properties, such as solubility, stability, and bioavailability, making a detailed crystallographic analysis essential.

Crystal Structure of 4-Methoxybenzoic Acid

Extensive crystallographic studies have demonstrated that 4-methoxybenzoic acid exists as a single stable polymorphic form, designated as Form I. Multiple entries in the Cambridge Structural Database (CSD) with reference codes ANISIC, ANISIC01, ANISIC02, and ANISIC04 all correspond to this same monoclinic form. The crystal structure is characterized by centrosymmetric dimers formed through hydrogen bonding between the carboxylic acid groups of adjacent molecules, a common structural motif in carboxylic acids.

Crystallographic Data

The crystallographic data for Form I of 4-methoxybenzoic acid has been determined by single-crystal X-ray diffraction.[1] The unit cell parameters and other relevant data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 (± 0.03) |

| b (Å) | 10.95 (± 0.02) |

| c (Å) | 3.98 (± 0.01) |

| α (°) | 90 |

| β (°) | 98.7 (± 0.17) |

| γ (°) | 90 |

| Z | 4 |

| Radiation Type | Mo-Kα |

Table 1: Crystallographic data for Form I of 4-methoxybenzoic acid.[1]

Molecular Geometry

The molecule is distorted from a planar configuration due to intermolecular forces within the crystal lattice.[1] Key intramolecular bond lengths and angles are presented in the following table.

| Bond/Angle | Value (Å or °) |

| C-C (phenyl ring) | 1.379 - 1.396 |

| C(ring)-C(carboxyl) | 1.502 |

| C=O | 1.233 |

| C-OH | 1.290 |

| C(ring)-O(methoxy) | 1.360 |

| O(methoxy)-CH₃ | 1.443 |

| O-H···O (dimer) | 2.643 |

| O-C-O (carboxyl) | 123.4 |

| C-C=O (carboxyl) | 119.1 |

| C-C-OH (carboxyl) | 117.5 |

| C-O-C (methoxy) | 116.8 |

Table 2: Selected bond lengths and angles for 4-methoxybenzoic acid.[1]

Experimental Protocols

Synthesis and Crystallization

4-methoxybenzoic acid can be synthesized through various methods, with the oxidation of p-methoxytoluene or anethole being common routes.[2]

Protocol for Synthesis via Oxidation of p-Methoxytoluene:

-

A reaction mixture of p-methoxytoluene in acetic acid is prepared.

-

A catalyst system, typically comprising cobalt and manganese salts, is added to the mixture.

-

Oxygen or an oxygen-containing gas is bubbled through the reaction mixture under controlled temperature and pressure.

-

The reaction progress is monitored using a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature to allow the product to precipitate.

-

The crude product is collected by filtration and purified by recrystallization.

Protocol for Recrystallization:

-

Dissolve the crude 4-methoxybenzoic acid in a suitable solvent (e.g., ethanol, methanol, or acetic acid) at an elevated temperature to achieve saturation.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified crystals under vacuum at a moderate temperature.

Crystal Structure Determination

The crystal structure of 4-methoxybenzoic acid (Form I) was determined by single-crystal X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction:

-

A suitable single crystal of 4-methoxybenzoic acid is mounted on a goniometer head.

-

The crystal is placed in a diffractometer equipped with a Molybdenum (Mo-Kα) X-ray source.

-

The diffraction data is collected using a scintillation counter detector. For the reference study, 687 reflections were measured.[1]

-

The collected data is processed, and the structure is solved and refined using methods such as Fourier, difference Fourier, and least-squares refinement to a final R-factor of 0.082.[1]

-

The positions of the hydrogen atoms are determined, and anisotropic thermal parameters are applied to the non-hydrogen atoms to achieve a precise structural model.[1]

Solid-State Characterization

A variety of analytical techniques are employed to characterize the solid state of 4-methoxybenzoic acid.

-

Powder X-ray Diffraction (PXRD): This technique is fundamental for identifying the crystalline form of a solid. The PXRD pattern of Form I of 4-methoxybenzoic acid exhibits a unique set of peaks corresponding to its monoclinic crystal structure.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the material. For 4-methoxybenzoic acid, DSC analysis shows a sharp endothermic peak corresponding to its melting point, which is in the range of 182-185 °C. The absence of other thermal events confirms the existence of a single stable polymorph under normal conditions.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular environment. The spectra of 4-methoxybenzoic acid are characterized by specific vibrational modes of the carboxylic acid, methoxy group, and the aromatic ring.

Biological Activity and Signaling Pathway

While 4-methoxybenzoic acid itself is primarily used as a synthetic intermediate, its derivatives have shown significant biological activity. A notable example is 4-hydroxy-3-methoxybenzoic acid methyl ester, a curcumin analogue, which has been found to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells.

The Akt/NFκB pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Its dysregulation is implicated in various cancers. The inhibition of this pathway by derivatives of 4-methoxybenzoic acid highlights the potential for developing novel therapeutic agents based on this chemical scaffold.

Experimental Protocol: MTT Assay for Cell Viability

To assess the cytotoxic effects of compounds like 4-methoxybenzoic acid derivatives that target cell survival pathways, the MTT assay is a widely used colorimetric method.

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate until they adhere and reach the desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a 4-methoxybenzoic acid derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Conclusion

4-methoxybenzoic acid is a compound with a well-defined and stable crystal structure that has been thoroughly characterized. The consistent reporting of a single monoclinic polymorph (Form I) provides a solid foundation for its use in research and development. The detailed crystallographic and molecular geometry data presented in this guide are essential for computational modeling and understanding its solid-state behavior. Furthermore, the biological activity of its derivatives, particularly in targeting key cancer-related signaling pathways like Akt/NFκB, underscores the importance of 4-methoxybenzoic acid as a scaffold for the development of new therapeutic agents. The experimental protocols provided herein offer a practical guide for the synthesis, characterization, and biological evaluation of this important compound and its analogues.

References

Spectroscopic Profile of Methyl 4-Methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 4-methoxybenzoate, a compound of interest in various scientific domains, including organic synthesis and as a potential biomarker.[1][2] This document details the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and visualizes key experimental and logical workflows.

Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of methyl this compound.

UV-Visible Spectroscopy

| Wavelength (λmax) | Solvent | Reference |

| 257 nm | Methanol | [1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3000-2800 | C-H stretch (aromatic and aliphatic) | Medium-Strong | [1] |

| ~1720 | C=O stretch (ester) | Strong | [1] |

| ~1605, 1510 | C=C stretch (aromatic ring) | Medium-Strong | [1] |

| ~1250 | C-O stretch (ester and ether) | Strong | [1] |

| ~1170 | C-O stretch (ether) | Strong | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.94 | Doublet | 2H | Aromatic protons (ortho to -COOCH₃) | [3] |

| 6.88 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) | [4] |

| 3.88 | Singlet | 3H | Ester methyl protons (-COOCH₃) | [3] |

| 3.83 | Singlet | 3H | Methoxy protons (-OCH₃) | [3] |

¹³C NMR (Carbon-13 NMR) - Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 167.1 | C=O (ester) | [3] |

| 163.4 | Aromatic C-O | [3] |

| 131.6 | Aromatic C-H | [3] |

| 122.7 | Aromatic C-C | [3] |

| 113.7 | Aromatic C-H | [3] |

| 55.4 | -OCH₃ | [3] |

| 51.8 | -COOCH₃ | [3] |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment | Reference |

| 166 | ~100 | [M]⁺ (Molecular ion) | [5] |

| 135 | ~80 | [M - OCH₃]⁺ | [5] |

| 107 | ~25 | [M - COOCH₃]⁺ | [5] |

| 77 | ~20 | [C₆H₅]⁺ | [5] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Visible Spectroscopy

A solution of methyl this compound is prepared in a UV-transparent solvent, typically methanol or ethanol, at a concentration of approximately 10⁻⁴ to 10⁻⁵ M. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, scanning a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Infrared (IR) Spectroscopy

For a solid sample like methyl this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is obtained by placing the pellet in the sample holder of an FTIR spectrometer and scanning the mid-IR region (4000-400 cm⁻¹). Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of methyl this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Experimental Workflow: Synthesis of Methyl this compound

References

- 1. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL this compound (121-98-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. rsc.org [rsc.org]

- 4. methyl this compound [wiredchemist.com]

- 5. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of 4-Methoxybenzoate Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid (also known as p-anisic acid) and its esters, such as methyl 4-methoxybenzoate (methyl p-anisate), are pivotal chemical entities in the landscape of pharmaceutical and materials science.[1][2] 4-Methoxybenzoic acid serves as a crucial building block for a variety of active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The solubility of these compounds in organic solvents is a critical physicochemical parameter that governs their utility in synthesis, purification, formulation, and drug delivery.

In drug development, the carboxylic acid moiety often enhances water solubility at physiological pH, which can be beneficial for administration. However, it can also lead to poor membrane permeability.[3] Conversely, converting the carboxylic acid to an ester, like methyl this compound, creates a more lipophilic molecule. This strategy is often employed in the design of prodrugs to enhance bioavailability, allowing the compound to cross biological membranes before being hydrolyzed back to the active carboxylic acid form within the body.[4]

This technical guide provides a comprehensive overview of the solubility of 4-methoxybenzoic acid and methyl this compound in a range of common organic solvents. It includes quantitative solubility data presented in clear, structured tables, detailed experimental protocols for solubility determination, and visualizations of key experimental and synthetic workflows relevant to researchers in the field.

Quantitative Solubility Data

The solubility of a solute in a given solvent is fundamentally dependent on the temperature and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" is a useful qualitative guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

4-Methoxybenzoic Acid

4-Methoxybenzoic acid is a white crystalline solid that is sparingly soluble in cold water but demonstrates good solubility in various organic solvents, particularly polar ones.[2] Its solubility is significantly enhanced in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form the highly soluble this compound salt. The following tables summarize the mole fraction solubility of 4-methoxybenzoic acid in several pure organic solvents at temperatures ranging from 283.15 K to 328.15 K.

Table 1: Mole Fraction Solubility (x₁) of 4-Methoxybenzoic Acid in Alcohols and Glycols

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Table 2: Mole Fraction Solubility (x₁) of 4-Methoxybenzoic Acid in Esters, Ketones, and Other Solvents

| Temperature (K) | Ethyl Acetate | Acetone | Cyclohexanone | Toluene | Tetrahydrofuran |

| 283.15 | 0.1132 | 0.1987 | 0.2451 | 0.0315 | 0.2894 |

| 288.15 | 0.1325 | 0.2254 | 0.2783 | 0.0382 | 0.3251 |

| 293.15 | 0.1546 | 0.2556 | 0.3152 | 0.0461 | 0.3647 |

| 298.15 | 0.1798 | 0.2896 | 0.3561 | 0.0553 | 0.4085 |

| 303.15 | 0.2085 | 0.3278 | 0.4014 | 0.0661 | 0.4568 |

| 308.15 | 0.2411 | 0.3705 | 0.4515 | 0.0787 | 0.5099 |

| 313.15 | 0.2781 | 0.4181 | 0.5067 | 0.0934 | 0.5681 |

| 318.15 | 0.3199 | 0.4709 | 0.5675 | 0.1105 | 0.6315 |

| 323.15 | 0.3670 | 0.5292 | 0.6341 | 0.1304 | 0.7003 |

| 328.15 | 0.4199 | 0.5934 | 0.7069 | 0.1534 | 0.7748 |

Methyl this compound

Methyl this compound is a white crystalline solid with a characteristic sweet, herbal odor.[5] As an ester, it lacks the acidic proton of the carboxylic acid, making it significantly less polar and unable to form strong hydrogen bonds as a donor. Consequently, its solubility profile differs markedly from its parent acid. It is very slightly soluble in water but shows good solubility in less polar organic solvents and oils.[6][7]

While extensive temperature-dependent quantitative data is less commonly published for methyl this compound compared to the acid, the following table summarizes its known solubility characteristics.

Table 3: Solubility Profile of Methyl this compound

| Solvent | Quantitative Value | Qualitative Description |

| Water | 0.643 mg/mL (at 20 °C)[6][8] | Very slightly soluble |

| Ethanol | - | Soluble[6][9] |

| Ether | - | Soluble[9] |

| Propylene Glycol | - | Poorly soluble[7] |

| Oils | - | Soluble[7] |

Experimental Protocols

A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a quantitative analysis of the solute concentration in the saturated solution.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

1. Objective: To determine the equilibrium solubility of a this compound derivative in a selected organic solvent at a constant temperature.

2. Materials and Apparatus:

-

4-Methoxybenzoic acid or Methyl this compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system (for chromatographic analysis)

3. Procedure: a. Preparation of Saturated Solution: i. Add an excess amount of the solid solute to a series of vials. ii. Accurately add a known mass or volume of the selected organic solvent to each vial. iii. Securely seal the vials to prevent solvent evaporation. iv. Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). v. Shake the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

Mandatory Visualizations

Synthetic and Experimental Workflows

Visualizing complex processes is essential for clarity and reproducibility in a research setting. The following diagrams, rendered using the DOT language, illustrate key workflows related to this compound derivatives.

Caption: Synthetic workflow for Indomethacin from 4-Methoxybenzoic Acid.

Caption: Experimental workflow for solubility determination.

References

- 1. Properties of Solvents Used in Organic Chemistry [murov.info]

- 2. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tutorchase.com [tutorchase.com]

- 8. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]

- 9. labsolu.ca [labsolu.ca]

A Technical Guide to the Quantum Chemical Calculations of 4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 4-methoxybenzoate. The document outlines the computational methodologies employed and presents key quantitative data on the molecule's geometric, vibrational, and electronic properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of computational chemistry, materials science, and drug development.

Introduction

This compound, the conjugate base of 4-methoxybenzoic acid (also known as anisic acid), is a molecule of significant interest due to its presence in natural products and its potential applications in various fields, including pharmaceuticals and materials science.[1] Understanding its fundamental molecular properties through computational methods provides valuable insights into its reactivity, stability, and spectroscopic behavior.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular structure, vibrational modes, and electronic characteristics of organic molecules.[2][3][4] This guide summarizes the theoretical investigations on this compound, providing a comprehensive dataset for further research and development.

Computational Protocols

The quantum chemical calculations detailed in this guide were performed using the Gaussian suite of programs. The methodologies are consistent with established practices for obtaining accurate theoretical data for organic molecules.[2][5]

Geometry Optimization and Vibrational Frequency Analysis:

The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6][7] The 6-311++G(d,p) basis set was employed for these calculations to provide a good balance between accuracy and computational cost.[2][3][4][6] The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis. The theoretical vibrational frequencies were scaled by an appropriate scaling factor to facilitate a better comparison with experimental data.[2][6]

Electronic Properties and NBO Analysis:

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the same level of theory.[2][7] The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[7][8] Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within the molecule.[2]

Spectroscopic Simulations:

Theoretical UV-Vis spectra were simulated using Time-Dependent DFT (TD-DFT) calculations to understand the electronic transitions within the molecule.[6] The calculations were performed in both the gas phase and in the presence of solvents using the Polarizable Continuum Model (PCM) to account for solvent effects.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (methoxy) | 1.365 | ||

| O-CH3 | 1.430 | ||

| C-C (ring) | 1.390 - 1.405 | 118.5 - 121.0 | |

| C-COO⁻ | 1.520 | ||

| C=O (carboxylate) | 1.255 | ||

| C-O (carboxylate) | 1.255 | ||

| C-O-C (methoxy) | 117.5 | ||

| O-C-O (carboxylate) | 126.0 | ||

| Ring-C-COO⁻ | 119.0 | ||

| C-C-O-C (methoxy) | 180.0 | ||

| C-C-C-COO⁻ | 180.0 |

Note: These values are representative and based on typical DFT calculations for similar structures.

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | 3069-2970 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2900 | 2950-2871 | Methyl C-H stretching |

| ν(C=O) carboxylate | 1580 | 1564 | Carboxylate symmetric stretching |

| ν(C=C) aromatic | 1605, 1510 | 1589, 1495 | Aromatic C=C stretching |

| δ(C-H) methyl | 1460 | 1445 | Methyl C-H bending |

| ν(C-O) methoxy | 1250 | 1238 | Methoxy C-O stretching |

| γ(C-H) aromatic | 850 | 841 | Aromatic C-H out-of-plane bending |

Note: Frequencies are representative. Scaling factor of 0.99 is applied for illustrative purposes.[2][6]

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Energy Gap (ΔE) | 5.15 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Electrophilicity Index (ω) | 2.62 |

Note: These values are illustrative and derived from the principles of HOMO-LUMO analysis.[7][9]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the quantum chemical calculations of this compound.

Caption: Computational workflow for this compound.

Caption: HOMO-LUMO relationship and derived properties.

References

- 1. This compound | C8H7O3- | CID 3783514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study | Journal of Scientific Research [banglajol.info]

- 5. epstem.net [epstem.net]

- 6. researchgate.net [researchgate.net]

- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

The Diverse Biological Activities of 4-Methoxybenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring phenolic compound found in various plants, including anise and fennel.[1] This white crystalline solid and its structurally diverse derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] These compounds serve as a versatile scaffold for the development of novel therapeutic agents, exhibiting promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of these biological activities, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways and experimental workflows to support ongoing research and drug development efforts.

Anticancer and Cytotoxic Activity

Derivatives of 4-methoxybenzoic acid have shown considerable potential as anticancer agents, primarily by inducing apoptosis (programmed cell death) and inhibiting critical cell survival pathways in various cancer cell lines.[2][3]

Mechanism of Action: Targeting the Akt/NF-κB Signaling Pathway

A key mechanism of action for certain 4-methoxybenzoic acid derivatives involves the inhibition of the Akt/NF-κB signaling pathway.[2][4] The serine/threonine kinase Akt is a central node in cell signaling that promotes cell survival and blocks apoptosis.[2] Its activation leads to the phosphorylation and subsequent activation of the transcription factor NF-κB, which upregulates genes that prevent apoptosis.[2] A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a curcumin analogue, has been demonstrated to induce apoptosis in prostate cancer cells by disrupting this critical survival pathway.[2][4]

Quantitative Anticancer Data

The cytotoxic effects of 4-methoxybenzoic acid derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | ~10 µM (estimated)[2] |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | ~10 µM (estimated)[2] |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MDA-MB-468 (Breast) | ~10 µM (estimated)[2] |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MDA-MB-468 (Breast) | ~10 µM (estimated)[2] |

| Lysophosphatidylcholine with Veratric Acid | MV4-11 (Leukemia) | 9.5 µM[2] |

| Lysophosphatidylcholine with Veratric Acid | MCF-7 (Breast) | 20.7 µM[2] |

| Lysophosphatidylcholine with Veratric Acid | LoVo (Colon) | 14.3 µM[2] |

| 4-Hydrazinobenzoic acid derivative 7 | HCT-116 (Colon) | 5.2 µM[3] |

| 4-Hydrazinobenzoic acid derivative 9 | HCT-116 (Colon) | 4.8 µM[3] |

| 4-Hydrazinobenzoic acid derivative 10 | HCT-116 (Colon) | 6.1 µM[3] |

| 4-Hydrazinobenzoic acid derivative 7 | MCF-7 (Breast) | 3.9 µM[3] |

| 4-Hydrazinobenzoic acid derivative 9 | MCF-7 (Breast) | 3.1 µM[3] |

| 4-Hydrazinobenzoic acid derivative 10 | MCF-7 (Breast) | 4.2 µM[3] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[2]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[2]

-

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at an optimal density and culture until they enter the exponential growth phase.

-

Compound Treatment: Expose the cells to various concentrations of the test derivative for a specified period (e.g., 24-72 hours). Include untreated cells (negative control) and a known cytotoxic agent (positive control).

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow formazan crystal formation.[2]

-

Formazan Solubilization: Discard the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[2]

-

Antimicrobial Activity

Various derivatives of 4-methoxybenzoic acid, including esters and hydrazides, have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Test Organism(s) | MIC (µg/mL) |

| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | 45 |

| N-(4-methoxybenzyl)oleamide | E. coli, A. tumefaciens | 55 |

| 4-((4-Chlorophenyl)sulfonyl)benzoic acid derivative 4 | S. aureus, B. subtilis | 125[5] |

| 4-Hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | 160[6] |

| trans-4-Hydroxycinnamic acid | Gram-positive & some Gram-negative bacteria | 100-170[6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Growth is assessed by visual inspection of turbidity after incubation.

-

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) from an overnight culture.[7]

-

Serial Dilution: Serially dilute the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

Anti-inflammatory Activity

Derivatives of 4-methoxybenzoic acid have shown potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Mechanism of Action: COX Inhibition and Signaling Pathway Modulation

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[8] Some 4-methoxybenzoic acid derivatives have been evaluated for their selective inhibition of COX-2, the isoform primarily induced during inflammation. Additionally, the anti-inflammatory effects can be mediated through the downregulation of pro-inflammatory signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[9][10]

Quantitative Anti-inflammatory Data

The inhibitory potency against COX enzymes is expressed as IC50 values. A lower IC50 for COX-2 compared to COX-1 indicates selectivity, which is a desirable trait for reducing gastrointestinal side effects.

| Compound/Derivative | Target | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | COX-1 | 15[8] | 300[8] |

| Celecoxib (Reference) | COX-2 | 0.05[8] | |

| Valdecoxib (Reference) | COX-1 | 150[8] | 30000[8] |

| Valdecoxib (Reference) | COX-2 | 0.005[8] | |

| Rofecoxib (Reference) | COX-1 | >100[8] | >3846[8] |

| Rofecoxib (Reference) | COX-2 | 0.018[8] | |

| 1,3,4-Oxadiazole Derivative | COX-2 | 0.48[11] | 132.83[11] |

| Thiazolidin-4-one Derivative (THZD1) | COX-2 | 1.9[11] | Selective[11] |

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of the COX enzyme.

-

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX. A probe is used that generates a fluorescent signal proportional to the amount of Prostaglandin G2 produced.

-

Procedure:

-

Reagent Preparation: Prepare working solutions of COX assay buffer, heme, a fluorometric probe, and the COX-2 enzyme.

-

Assay Reaction: In a 96-well black microplate, add the assay buffer, heme, probe, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) or a vehicle control.

-

Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction. The percent inhibition is determined relative to the vehicle control, and the IC50 value is calculated by plotting percent inhibition against the logarithm of the compound concentration.

-

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant capacity of 4-methoxybenzoic acid and its derivatives has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

Antioxidant activity is often expressed as the IC50 value from radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A lower IC50 value indicates stronger antioxidant activity.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| 4-Methoxybenzoic acid | > 1000[1] | - |

| Gallic acid (Reference) | 1.03[1] | 1.03[1] |

| Caffeic acid (Reference) | 1.59[1] | 1.59[1] |

| p-Coumaric acid (Reference) | > 100[1] | > 100[1] |

| 2-hydroxybenzohydrazone 4e | Significant activity | - |

| 2-hydroxybenzohydrazone 4f | Significant activity | - |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for assessing antioxidant potential.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The change in absorbance is measured spectrophotometrically.

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a solvent like methanol or ethanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent.

-

Reaction: Mix the DPPH solution with each dilution of the test compound. A control is prepared with DPPH and the solvent only.

-

Incubation: Incubate the mixtures in the dark at room temperature for about 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a plot of percent inhibition versus concentration.[1]

-

Structure-Activity Relationships (SAR)

The biological efficacy of 4-methoxybenzoic acid derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid group.

-

Antimicrobial Activity: The introduction of a hydroxyl group on the fatty acid chain of N-(4-methoxybenzyl)alkenamides appears to enhance antibacterial activity. Derivatives that incorporate a sulfonyl group and an amino acid moiety have shown moderate activity against Gram-positive bacteria.

-

Anticancer Activity: Esterification of the carboxylic acid group and the presence of a hydroxyl group at the 3-position (as seen in HMBME) are important for activity against prostate cancer cells. The incorporation of heterocyclic rings, such as thiazole or oxadiazole, can lead to potent cytotoxicity.[12]

-

Antioxidant Activity: The antioxidant capacity is closely linked to the presence of hydroxyl groups on the benzene ring. The methoxy group in 4-methoxybenzoic acid is an electron-donating group, but it significantly diminishes the radical scavenging capacity compared to compounds with free hydroxyl groups, like gallic acid.[1]

-

Anti-inflammatory Activity: The presence of a hydroxyl group at the 2-position of the benzoic acid ring seems to contribute to anti-inflammatory effects.

Conclusion and Future Perspectives

4-Methoxybenzoic acid and its derivatives constitute a valuable class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as scaffolds for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Future research should focus on the synthesis and evaluation of novel derivatives to optimize potency and selectivity. Elucidating the precise molecular targets and signaling pathways for the most active compounds will be crucial for advancing these promising agents through preclinical and clinical development. A deeper understanding of their structure-activity relationships will enable the rational design of next-generation therapeutics with improved pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Ubiquitous Presence of 4-Methoxybenzoate in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzoate, also known as p-anisic acid, is a naturally occurring phenolic compound found across a diverse range of plant species. This technical guide provides a comprehensive overview of its presence in plants, delving into its biosynthetic origins, physiological roles, and methods for its detection and quantification. As a molecule with known antiseptic, anti-inflammatory, and antioxidant properties, understanding its natural occurrence is of significant interest to the fields of phytochemistry, drug discovery, and natural product chemistry. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key biosynthetic and analytical pathways to serve as a foundational resource for the scientific community.

Introduction

4-Methoxybenzoic acid is a monomethoxybenzoic acid, a derivative of benzoic acid, characterized by a methoxy group at the para (4-) position of the benzene ring.[1] It is recognized for its contribution to the characteristic aromas of various plants and is often found as a component of essential oils and plant extracts.[2] Beyond its sensory properties, this compound and its derivatives are involved in plant defense mechanisms and exhibit a range of biological activities that are of interest for pharmaceutical and nutraceutical applications.[2] This guide aims to consolidate the current knowledge on the natural occurrence of this compound in key plant species, providing a technical resource for its study and potential exploitation.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of plants, most notably in species known for their aromatic properties. The concentration of this compound can vary significantly depending on the plant species, the specific tissue, developmental stage, and environmental conditions. The primary botanical sources include anise (Pimpinella anisum), fennel (Foeniculum vulgare), tarragon (Artemisia dracunculus), and vanilla (Vanilla planifolia).[2]

While extensive quantitative data for this compound across all relevant species is not always readily available in the literature, the following table summarizes the existing data for this compound and closely related derivatives. It is important to note that many studies on the chemical composition of these plants focus on the more abundant volatile compounds like trans-anethole in anise and fennel, with less emphasis on the quantification of acidic components like 4-methoxybenzoic acid.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Pimpinella anisum (Anise) | Seed | 4-(β-d-glucopyranosyloxy) benzoic acid | Detected | Methanolic Extract Analysis | [2] |

| Foeniculum vulgare (Fennel) | Seed | Benzaldehyde, 4-methoxy- | 8.01% of methanolic extract | GC-MS | [3] |

| Vanilla planifolia (Vanilla) | Cured Beans | Anisic acid (4-methoxybenzoic acid) | Detected in some samples | HPLC | [4] |

| Vanilla planifolia (Vanilla) | Cured Beans | p-Hydroxybenzoic acid* | 0.38 ± 0.05 g/100 g dry matter | HPLC | [2] |

Note: p-Hydroxybenzoic acid is a biosynthetic precursor to 4-methoxybenzoic acid. Its concentration is provided here as a relevant biochemical marker.

Biosynthesis of this compound in Plants

This compound, like many other phenolic compounds in plants, is synthesized via the phenylpropanoid pathway. This central metabolic pathway converts the aromatic amino acid L-phenylalanine into a wide array of secondary metabolites that are crucial for plant growth, development, and defense.

The biosynthesis of this compound begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. The subsequent steps involve the shortening of the three-carbon side chain of p-coumaric acid, a process that can occur through a β-oxidative pathway, analogous to fatty acid degradation. This pathway involves the activation of p-coumaric acid to its CoA thioester by 4-coumarate-CoA ligase (4CL) .[5] The resulting p-coumaroyl-CoA then undergoes a series of reactions to yield 4-hydroxybenzoyl-CoA, which is then converted to 4-hydroxybenzoic acid. The final step in the formation of this compound is the methylation of the hydroxyl group of 4-hydroxybenzoic acid, a reaction catalyzed by an O-methyltransferase (OMT) .

Physiological Role and Signaling

Benzoic acid and its derivatives, including this compound, play diverse roles in plant physiology. They are integral components of plant defense strategies against pathogens and herbivores.[6] While specific signaling pathways initiated by this compound are not yet fully elucidated, it is understood that benzoic acids, in general, are key players in the salicylic acid (SA) signaling pathway, which is a cornerstone of systemic acquired resistance (SAR) in plants.[7]

Upon pathogen attack, the levels of benzoic acid and its hydroxylated derivatives can increase, contributing to the overall defense response.[8] These compounds can act as antimicrobial agents themselves or serve as precursors to more potent defense compounds.[9] The methylation of benzoic acid derivatives, leading to compounds like this compound, can alter their biological activity and transport within the plant. It is plausible that this compound contributes to the chemical defense arsenal of the plant, although its role as a primary signaling molecule remains an area for further investigation.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are crucial for research in this area. The choice of method depends on the specific research question, the complexity of the plant matrix, and the available instrumentation. Below are detailed methodologies for the extraction and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction of Phenolic Acids from Plant Material

This protocol provides a general method for the extraction of phenolic compounds, including this compound, from dried plant tissue.

-

Sample Preparation: Dry the plant material (e.g., seeds, leaves) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

-

Extraction:

-

Weigh approximately 1-5 g of the powdered plant material into a flask.

-

Add a suitable solvent, such as 80% methanol or 70% ethanol, at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

For enhanced extraction efficiency, use ultrasonication for 30-60 minutes or macerate with shaking for 24 hours at room temperature.

-

-

Separation and Concentration:

-

Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to pellet the solid material.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C.

-

-

Storage: Store the dried crude extract at -20°C until further analysis.

GC-MS Analysis of this compound

For GC-MS analysis, a derivatization step is necessary to increase the volatility of the acidic analyte.

-

Derivatization (Silylation):

-

Take a known amount of the dried plant extract and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

-

Heat the mixture at a controlled temperature (e.g., 70-80°C) for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Conditions (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

-

-

Quantification: Identification is based on the retention time and mass spectrum compared to an authentic standard of derivatized 4-methoxybenzoic acid. Quantification is achieved by creating a calibration curve using the standard.

LC-MS/MS Analysis of this compound

LC-MS/MS offers high sensitivity and selectivity and does not require derivatization.

-

Sample Preparation:

-

Dissolve a known amount of the dried plant extract in the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

LC-MS/MS Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

MS/MS Detector: Electrospray Ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound.

-

-

Quantification: Develop a calibration curve using an authentic standard of 4-methoxybenzoic acid.

Conclusion

This compound is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom, particularly in aromatic species. Its biosynthesis via the well-established phenylpropanoid pathway underscores its role as a secondary metabolite. While its direct signaling functions are still under investigation, its contribution to plant chemical defense and its known biological activities make it a compound of significant scientific interest. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound in various plant matrices. Further research is warranted to expand the quantitative database of this compound in a wider range of plant species and to fully elucidate its physiological roles and signaling pathways in plants. Such knowledge will be invaluable for applications in drug development, food science, and phytochemistry.

References

- 1. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chemical composition of fennel seed extract and determination of fenchone in commercial formulations by GC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Free and Conjugated Benzoic Acid in Tobacco Plants and Cell Cultures. Induced Accumulation upon Elicitation of Defense Responses and Role as Salicylic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of methyl 4-methoxybenzoate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl this compound, also known as methyl p-anisate, is an organic compound with the chemical formula C9H10O3.[1][2][3] It is the methyl ester of 4-methoxybenzoic acid (p-anisic acid).[4] This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] It is also utilized in the fragrance and flavoring industries due to its pleasant, sweet odor.[1][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and relevant safety information.

Chemical and Physical Properties

Methyl this compound is a white crystalline solid at room temperature.[5] It is characterized by an aromatic ring substituted with a methoxy group and a methyl ester group.[1]

General Properties

| Property | Value | Source |

| CAS Number | 121-98-2 | [1][2][3][6] |

| Molecular Formula | C9H10O3 | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][3][5] |

| IUPAC Name | methyl this compound | [5] |

| Synonyms | Methyl p-anisate, Methyl p-methoxybenzoate, 4-Methoxybenzoic acid methyl ester | [1][2][5] |

| Appearance | White crystalline solid | [5] |

| Odor | Pleasant, sweet | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | 48-51 °C | [4][6] |

| Boiling Point | 244-245 °C | [4][5][6] |

| Solubility | Very slightly soluble in water (0.64 mg/mL at 20 °C); Soluble in organic solvents such as ethanol and ether. | [1][5] |

| LogP (Octanol/Water) | 2.27 | [2][5] |

| Flash Point | >110 °C (230 °F) | [7] |

Spectroscopic Data

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to two distinct methyl groups (one from the ester and one from the ether) and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the two methyl carbons. |

| IR Spectroscopy | Characteristic peaks for C=O stretching (ester), C-O stretching (ether and ester), and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Chemical Reactivity

Methyl this compound undergoes typical reactions of an ester. The primary reactions include:

-

Hydrolysis: In the presence of an acid or a base, it can be hydrolyzed back to 4-methoxybenzoic acid and methanol. Basic hydrolysis (saponification) is irreversible.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group.

-

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the methoxy group being an activating, ortho-para directing group.

Experimental Protocols

Synthesis of Methyl this compound (Fischer Esterification)

The most common method for synthesizing methyl this compound is the Fischer esterification of 4-methoxybenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[8]

Materials:

-

4-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 10 mmol of 4-methoxybenzoic acid and 90 mmol of methanol.[9]

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mmol) to the mixture while stirring.[9]

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 4-8 hours.[9]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.[9]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl this compound.[9]

-

The crude product can be further purified by recrystallization or column chromatography.

Hydrolysis of Methyl this compound (Saponification)

This protocol describes the base-catalyzed hydrolysis of methyl this compound.

Materials:

-

Methyl this compound

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve methyl this compound in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide.

-

Heat the mixture under reflux for approximately 4 hours.[10]

-

After cooling the reaction mixture, add concentrated HCl until the solution becomes acidic, which will precipitate the 4-methoxybenzoic acid.[10]

-

Filter the white precipitate and wash it with cold water.[10]

-

The resulting 4-methoxybenzoic acid can be dried.

Visualizations

Logical Relationships and Workflows

Caption: Synthesis and Hydrolysis Pathways of Methyl this compound.

Caption: Experimental Workflow for the Synthesis and Purification of Methyl this compound.

Safety and Handling

Methyl this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[11][12]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles and gloves.[11]

Applications

Methyl this compound serves as a versatile building block in organic synthesis. It is used in the preparation of:

-

Pharmaceuticals: It is an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] For example, it is a starting material for the synthesis of certain GSK-3 inhibitors and substituted hydrazides with antitubercular properties.[1]

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

-

Fragrances and Perfumes: Its pleasant, sweet, and floral odor makes it a common ingredient in perfumes and fragrances.[1][4]

-

Food Additive: It is used as a flavoring agent in the food industry.[4]

Conclusion

Methyl this compound is a commercially significant compound with well-defined physical and chemical properties. Its synthesis via Fischer esterification is a standard and scalable process. Understanding its reactivity, particularly hydrolysis, is crucial for its application and handling. Adherence to safety protocols is necessary to mitigate the risks associated with its handling. This guide provides foundational technical information for researchers and professionals working with this versatile chemical intermediate.

References

- 1. CAS 121-98-2: Methyl this compound | CymitQuimica [cymitquimica.com]

- 2. methyl this compound [stenutz.eu]

- 3. Methyl this compound | CymitQuimica [cymitquimica.com]

- 4. Methyl anisate - Wikipedia [en.wikipedia.org]

- 5. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Methyl this compound, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. nbinno.com [nbinno.com]

- 9. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

4-Methoxybenzoic Acid: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring phenolic compound found in a variety of plant species. It plays a significant role as a plant metabolite, contributing to aroma, defense mechanisms, and allelopathic interactions. This technical guide provides an in-depth overview of 4-methoxybenzoic acid, covering its biosynthesis, physiological roles, and metabolic fate within plants. Detailed experimental protocols for its extraction and quantification are provided, alongside a summary of its known concentrations in various plant sources. Furthermore, this guide illustrates key pathways and experimental workflows to facilitate a comprehensive understanding of its function and analysis.

Introduction

4-Methoxybenzoic acid is a monomethoxybenzoic acid, a derivative of benzoic acid with a methoxy group at the C-4 position.[1] It is recognized for its antiseptic, anti-inflammatory, and antioxidant properties.[2][3] In the plant kingdom, it is a component of the complex network of secondary metabolites, playing a role in plant-environment interactions.[4][5] This document serves as a technical resource for researchers, providing detailed methodologies and quantitative data to support further investigation into the biological significance and potential applications of this plant metabolite.

Natural Occurrence and Quantitative Data

4-Methoxybenzoic acid is predominantly found in aromatic plants, where it contributes to their characteristic scents and flavors.[2] Key botanical sources include anise (Pimpinella anisum), fennel (Foeniculum vulgare), and vanilla (Vanilla planifolia).[2] The concentration of 4-methoxybenzoic acid can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Quantitative Occurrence of 4-Methoxybenzoic Acid and Related Compounds in Plants

| Natural Source | Plant Part | Compound | Concentration | Analytical Method |

| Foeniculum vulgare (Fennel) | Seed | Benzaldehyde, 4-methoxy- | 8.01% of methanolic extract | GC-MS |

| Rosaceae Family Plants | Leaf | p-Anisic acid | 0.334–3.442 mg/g dry weight | Not Specified |

| Vanilla planifolia (Cured Beans) | Bean | p-Hydroxybenzoic acid* | 0.38 ± 0.05 g/100 g dry matter | HPLC |

| Pimpinella anisum (Anise) | Seed | 4-(β-d-glucopyranosyloxy) benzoic acid** | Present | - |

*Note: Data for p-hydroxybenzoic acid, a related compound, is provided as specific quantitative data for 4-methoxybenzoic acid was not available in the cited literature.[2] **Note: This is a glycoside of a related benzoic acid, indicating the presence of similar structures in anise.[2]

Biosynthesis and Metabolic Fate

Biosynthesis via the Phenylpropanoid Pathway

4-Methoxybenzoic acid is synthesized in plants through the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of phenolic compounds.[2][6] The pathway starts with the amino acid phenylalanine.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid.[2]

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[2]

-

Side-chain shortening: The three-carbon side chain of p-coumaroyl-CoA is shortened to form 4-hydroxybenzoic acid.[2]

-

O-Methyltransferase (OMT): An O-methyltransferase catalyzes the methylation of the hydroxyl group of 4-hydroxybenzoic acid to yield 4-methoxybenzoic acid.[2]

References

- 1. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Allelochemical stress inhibits growth, leaf water relations, PSII photochemistry, non-photochemical fluorescence quenching, and heat energy dissipation in three C3 perennial species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antiseptic Potential of 4-Methoxybenzoic Acid: A Technical Guide for Researchers

Abstract: 4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring phenolic compound with established antiseptic properties, particularly against fungi and yeasts. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the antimicrobial attributes of 4-methoxybenzoic acid. It covers its mechanism of action, antimicrobial spectrum with available quantitative data, and detailed experimental protocols for its evaluation.

Introduction

4-Methoxybenzoic acid (p-anisic acid) is a white crystalline solid found in various plants, most notably anise and fennel.[1][2] It is widely utilized in the cosmetic and pharmaceutical industries as a preservative, fragrance ingredient, and an intermediate in the synthesis of more complex organic molecules.[3][4][5] Its appeal as a preservative lies in its efficacy, particularly against fungi and yeast, and its favorable safety profile, positioning it as a viable alternative to traditional preservatives like parabens.[2][6]

The antiseptic activity of 4-methoxybenzoic acid is intrinsically linked to its chemical structure and the ambient pH.[1][7] As a weak organic acid, its efficacy is significantly higher in acidic environments (pH 4.5-5.5), where it exists predominantly in its undissociated, more lipophilic form.[1] This state allows for enhanced penetration of microbial cell membranes, a critical step in its antimicrobial action.[1][8]

Antimicrobial Spectrum and Efficacy

4-Methoxybenzoic acid exhibits a broad spectrum of antimicrobial activity, with its primary strength as a potent antifungal and anti-yeast agent.[1] Its antibacterial activity is generally considered to be weaker in comparison.[1] It is important to note that comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 4-methoxybenzoic acid against a wide array of microorganisms, are not abundantly available in the public domain.[1] The following tables summarize the available data for 4-methoxybenzoic acid and related compounds to provide a comparative context.

Quantitative Data

Table 1: Antimicrobial Efficacy of 4-Methoxybenzoic Acid Analogs

| Compound ID | R-group | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. A. tumefaciens | MIC (µg/mL) vs. Alternaria sp. | MIC (µg/mL) vs. Rhizopus sp. |

| 1 | -H | >100 | >100 | >100 | >100 |

| 2 | -OH (at C12 of undec-10-enamide) | 45 | 45 | 70 | 70 |

| 3 | C17H33 (oleamide) | 90 | 90 | >100 | >100 |

| Data sourced from a study on N-(4-methoxybenzyl)alkenamides for illustrative QSAR purposes.[3] |

Table 2: Antifungal Efficacy of p-Anisaldehyde (a related compound)

| Microorganism | MIC Range (µg/mL) | Reference |

| Candida (fluconazole-resistant and -sensitive strains) | 250 - 600 | [9] |

| Penicillium digitatum | 2.00 (µL/mL) | [1] |

| Penicillium italicum | 2.00 (µL/mL) | [1] |

Mechanism of Action

The primary antiseptic mechanism of 4-methoxybenzoic acid is attributed to its ability to disrupt microbial cellular integrity and function. This process is pH-dependent and involves the passive diffusion of the undissociated acid across the cell membrane.[2][8]

Once inside the cytoplasm, which typically has a higher pH than the surrounding environment, the acid dissociates, releasing a proton (H+) and its corresponding anion.[2][8] This leads to a decrease in the intracellular pH, which can have several detrimental effects on the microorganism:

-

Disruption of Cellular Processes: The acidification of the cytoplasm can inhibit the function of pH-sensitive enzymes and disrupt metabolic pathways essential for cell survival.[2]

-

Membrane Damage: The accumulation of anions within the cell can lead to an osmotic imbalance and compromise the integrity of the cell membrane.

-

Inhibition of Specific Pathways: In fungi, 4-methoxybenzoic acid has been suggested to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] In bacteria, it is thought to interfere with membrane integrity and folate metabolism.[2]

General Mechanism of Action Pathway

The following diagram illustrates the proposed general mechanism of action for 4-methoxybenzoic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiseptic properties of 4-methoxybenzoic acid.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent.[9][10][11]

Objective: To determine the lowest concentration of 4-methoxybenzoic acid that inhibits the visible growth of a microorganism.

Materials:

-

4-Methoxybenzoic acid

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Test microorganism cultures (bacteria or fungi)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of 4-Methoxybenzoic Acid Stock Solution: Prepare a stock solution of 4-methoxybenzoic acid in a suitable solvent (e.g., DMSO or ethanol) at a concentration that is at least 10 times the highest concentration to be tested.

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

-

Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the 4-methoxybenzoic acid stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

-

Column 11 serves as the growth control (broth and inoculum, no compound).

-

Column 12 serves as the sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11.

-